

cis-2-Buten-1-ol physical and chemical properties

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Compound of Interest

Compound Name: *cis-2-Buten-1-ol*

Cat. No.: B1594861

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An In-depth Technical Guide to **cis-2-Buten-1-ol**: Physical and Chemical Properties for Researchers and Drug Development Professionals

Abstract

cis-2-Buten-1-ol, also known as (Z)-2-Buten-1-ol or cis-crotyl alcohol, is an unsaturated alcohol that serves as a valuable intermediate in organic synthesis and has applications in the pharmaceutical and fragrance industries.[1][2] Its unique structure, featuring a hydroxyl group and a cis-configured double bond, dictates its specific chemical reactivity and physical properties.[2] This guide provides a comprehensive overview of the physical and chemical properties of **cis-2-Buten-1-ol**, detailed experimental protocols, and a visualization of its key chemical transformations, intended for researchers, scientists, and professionals in drug development.

Physical Properties

cis-2-Buten-1-ol is a transparent, colorless, and odorless liquid.[1][2] It is a primary alcohol with the molecular formula C₄H₈O.[3] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of **cis-2-Buten-1-ol**

Property	Value	Source
Molecular Formula	C4H8O	[1][4]
Molecular Weight	72.11 g/mol	[1][2]
CAS Number	4088-60-2	[4]
Boiling Point	120.00 to 122.00 °C at 760.00 mm Hg	[1]
Solubility	1000 mg/mL	[1]
logP	0.55480	[4]
Polar Surface Area	20.23 Å²	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	1	[3]
Rotatable Bond Count	1	[3]

Chemical Properties

The chemical behavior of **cis-2-Buten-1-ol** is characterized by the presence of both a hydroxyl group and a carbon-carbon double bond, allowing it to participate in a variety of chemical reactions.[2] It is recognized for its role as an intermediate in organic synthesis, particularly in esterification reactions.[1]

Table 2: Chemical Properties and Reactivity of **cis-2-Buten-1-ol**

Property	Description	Source
Reactivity	Undergoes oxidation, reduction, and nucleophilic substitution reactions.[2]	[2]
Stability	Flammable liquid and vapor.[5] Should be stored in a cool, well-ventilated place away from heat and ignition sources. [5]	[5]
Isomerism	Exists as the (Z)-isomer, with its geometric counterpart being (E)-2-buten-1-ol (trans-2-Buten-1-ol).[2]	[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **cis-2-Buten-1-ol**.

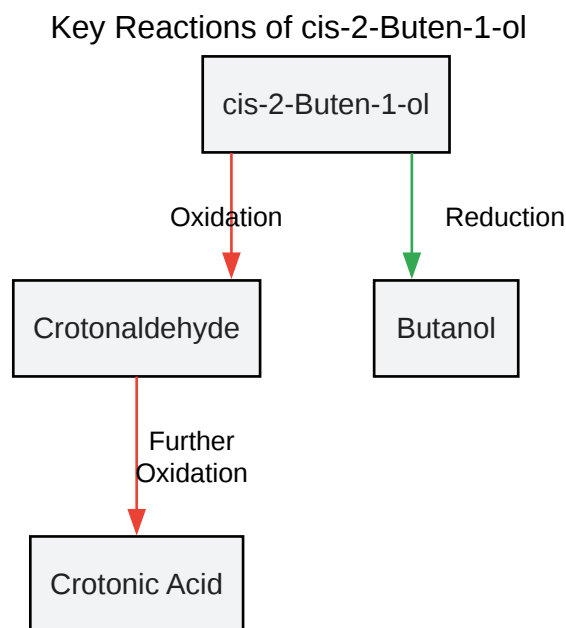
Table 3: Spectroscopic Information for **cis-2-Buten-1-ol**

Data Type	Description	Source
¹ H NMR	Spectral data available.	[6]
¹³ C NMR	Spectral data available.	[6]
IR Spectrum	Gas-phase IR spectrum available from NIST.	[7]
Mass Spectrum	Mass spectral data available from NIST.	[7]

Chemical Reactions and Pathways

cis-2-Buten-1-ol can be transformed into several other key chemical compounds through oxidation and reduction reactions. These transformations are fundamental to its utility in

organic synthesis.



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Caption: Key chemical transformations of ***cis*-2-Buten-1-ol**.

Experimental Protocols

While a specific, detailed protocol for the synthesis of ***cis*-2-Buten-1-ol** is not readily available in the cited literature, a well-established procedure for the synthesis of the related compound, *cis*-2-butene-1,4-diol, provides a relevant example of the synthetic methodology for this class of compounds.

Synthesis of *cis*-2-butene-1,4-diol via Hydrogenation

This procedure is based on the selective hydrogenation of 2-butyne-1,4-diol.

- Objective: To synthesize *cis*-2-butene-1,4-diol by the selective reduction of the triple bond in 2-butyne-1,4-diol.

- Reactants:
 - 2-butyne-1,4-diol
 - Hydrogen gas (H₂)
- Catalyst: Raney nickel or colloidal palladium.[8]
- Procedure:
 - The hydrogenation of 2-butyne-1,4-diol is carried out at a pressure of two to four atmospheres.[8]
 - The reaction is conducted in the presence of a catalyst, such as Raney nickel or colloidal palladium.[8]
 - This reduction is selective and can be readily stopped at the ethylene (double bond) stage. [8]
- Purity and Characterization: The Raman spectrum of the product prepared by this method indicates the presence of the cis isomer only.[8] However, it is noted that under ordinary laboratory conditions, small amounts of 2-butyne- and/or butane-1,4-diol may be present as impurities.[8] Due to the close boiling points of these compounds, separation by distillation can be challenging.[8]

Safety and Handling

cis-2-Buten-1-ol is a flammable liquid and vapor and should be handled with appropriate safety precautions.[5]

- Handling:
 - Keep away from heat, sparks, open flames, and hot surfaces.[5]
 - Use non-sparking tools and explosion-proof equipment.[5]
 - All equipment used when handling the product must be grounded to prevent static discharge.[5]

- Wear protective gloves, eye protection, and face protection.[5]
- Storage:
 - Store in a well-ventilated place and keep cool.[5]
 - Keep the container tightly closed.[5]
- Spills:
 - Eliminate all ignition sources.[5]
 - For large spills, dike the material and use a non-combustible absorbent material like vermiculite, sand, or earth to soak up the product for later disposal.[5]

Conclusion

cis-2-Buten-1-ol is a versatile chemical intermediate with well-defined physical and chemical properties. Its ability to undergo oxidation, reduction, and other transformations makes it a valuable building block in organic synthesis for the pharmaceutical and other industries. Proper handling and storage are essential due to its flammable nature. The information provided in this guide serves as a comprehensive resource for researchers and professionals working with this compound.

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